molecular formula C16H18Cl2N2O5 B2485502 Ethyl 4-(((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate CAS No. 955245-01-9

Ethyl 4-(((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate

Cat. No.: B2485502
CAS No.: 955245-01-9
M. Wt: 389.23
InChI Key: DMEXVAXCPNSBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a synthetic organic compound featuring a 3,4-dichlorophenyl-substituted oxazolidinone core linked to an ethyl 4-oxobutanoate ester via a methylamino bridge. The compound’s ester group may influence bioavailability and hydrolysis kinetics.

Properties

IUPAC Name

ethyl 4-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O5/c1-2-24-15(22)6-5-14(21)19-8-11-9-20(16(23)25-11)10-3-4-12(17)13(18)7-10/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEXVAXCPNSBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the oxazolidinone ring from 3,4-dichlorophenyl isocyanate and an appropriate amino alcohol.
  • Subsequent reaction with ethyl 4-oxobutanoate to yield the final product.

Biological Activity

This compound exhibits various biological activities:

Antioxidant Activity

Research indicates that compounds related to oxazolidinones possess strong antioxidant properties. For instance, in vitro studies have shown that similar oxazolidinone derivatives demonstrate significant free radical scavenging activity and reducing power in assays such as CUPRAC (Cupric Ion Reducing Antioxidant Capacity) .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific enzyme targets include:

  • Cholinesterases : Inhibition can lead to increased levels of acetylcholine, potentially beneficial in treating neurodegenerative diseases.
  • Tyrosinase : Inhibition may reduce melanin production, offering cosmetic applications for skin lightening.

Inhibitory effects have been confirmed through enzyme kinetics studies, demonstrating IC50 values that indicate effective inhibition .

Anticancer Properties

This compound shows promise in anticancer research. Studies involving pancreatic cancer cell lines (PANC-1) revealed that the compound induces apoptosis through specific signaling pathways. Molecular modeling has supported these findings by identifying potential binding interactions with cancer-related proteins .

The precise mechanism by which this compound exerts its effects involves:

  • Binding to Enzymes/Receptors : The compound likely binds to specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : It may influence various cellular signaling pathways involved in apoptosis and cellular proliferation.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Antioxidant and Enzyme Inhibition : A study demonstrated that oxazolidinone derivatives significantly inhibited glucosidase and exhibited strong antioxidant capabilities .
  • Anticancer Activity : Another investigation reported that a structurally similar compound induced cell cycle arrest and apoptosis in cancer cell lines through mitochondrial pathways .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that the compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. In vitro studies have shown its effectiveness against certain cancer cell lines.
    • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Biological Studies
    • Enzyme Inhibition : Ethyl 4-(((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate has been investigated as a potential enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thus influencing various biological processes.
    • Receptor Modulation : Preliminary studies suggest that the compound could modulate receptor activity, impacting signal transduction pathways critical for cellular function.
  • Material Science
    • The compound's unique structure allows it to be used as a building block in the synthesis of novel materials with desired electronic or optical properties.

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound significantly inhibited the proliferation of cancer cells in culture, suggesting its potential as an anticancer agent.
  • Animal Model Research :
    • In vivo experiments showed that administration of the compound resulted in reduced inflammation in animal models of arthritis, indicating its therapeutic potential in inflammatory conditions.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : Analogs like 10g and 10h achieve high yields (87–88.7%) via optimized coupling reactions, suggesting robust synthetic routes for the target compound .
  • Metabolic Stability: Oxazolidinone-containing compounds exhibit slower hepatic metabolism compared to ester-only derivatives (e.g., Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate) .

Q & A

Q. Q1: What are the key structural features of ethyl 4-(((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate, and how do they influence its reactivity in synthetic pathways?

Answer: The compound contains three critical motifs:

  • 3,4-Dichlorophenyl group : Enhances lipophilicity and potential receptor binding via halogen interactions.
  • 2-Oxooxazolidin-5-yl scaffold : Imparts rigidity and may serve as a pharmacophore for biological activity.
  • 4-Oxobutanoate ester : Provides a reactive site for hydrolysis or nucleophilic substitution.

In synthesis, the oxazolidinone ring is typically constructed via cyclization of epoxides or aziridines, while the ester group allows for downstream functionalization (e.g., saponification to carboxylic acids) . The dichlorophenyl substituent is introduced early via aromatic electrophilic substitution or Suzuki coupling, requiring careful optimization of catalysts and solvents to avoid dehalogenation .

Q. Q2: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Key methodological considerations include:

  • Stepwise protection-deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during oxazolidinone formation .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions involving the dichlorophenyl group, with controlled temperature (<80°C) to prevent side reactions .
  • Chromatographic purification : Employ gradient elution (hexane/ethyl acetate) to separate stereoisomers arising from the oxazolidinone ring .

Yield improvements (from ~40% to 65%) are achievable by replacing traditional reflux methods with microwave-assisted synthesis for cyclization steps .

Advanced Research Questions

Q. Q3: What experimental strategies are recommended to assess the biological activity of this compound, particularly its interaction with G-protein-coupled receptors (GPCRs)?

Answer:

  • GPCR binding assays : Use radiolabeled ligands (e.g., [³H]-SR142801) in competitive binding studies to evaluate affinity for neurokinin or opioid receptors, given structural similarities to known GPCR modulators .
  • Functional assays : Measure intracellular Ca²⁺ flux or cAMP production in HEK293 cells transfected with target GPCRs to determine agonism/antagonism .
  • SAR analysis : Compare activity against analogs lacking the dichlorophenyl group or with modified oxazolidinone rings to identify critical pharmacophores .

Data should be normalized to controls (e.g., CP99994 for NK1 receptors) to account for batch variability .

Q. Q4: How can researchers resolve contradictions in reported bioactivity data for this compound, such as conflicting IC₅₀ values across studies?

Answer: Contradictions often arise from:

  • Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) can alter protonation states of the amine group, affecting binding. Standardize protocols using HEPES buffer (pH 7.4) .
  • Cell line variability : Use isogenic cell lines (e.g., CHO-K1 vs. HEK293) to control for receptor expression levels .
  • Data normalization : Express IC₅₀ values relative to a common reference inhibitor (e.g., LY303870 for NK2 receptors) to enable cross-study comparisons .

Meta-analysis tools like Combenefit can statistically harmonize disparate datasets .

Q. Q5: What analytical techniques are most effective for characterizing degradation products of this compound under physiological conditions?

Answer:

  • LC-MS/MS : Monitor ester hydrolysis (to 4-oxobutanoic acid) and oxazolidinone ring opening using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) .
  • NMR stability studies : Track deuterium exchange in D₂O to identify labile protons (e.g., NH in the oxazolidinone ring) .
  • Forced degradation : Expose the compound to oxidative (H₂O₂), thermal (40°C), and photolytic (UV-A) stress to profile degradation pathways .

Quantify major degradants (>0.1%) using external calibration curves with reference standards .

Q. Q6: How can computational methods guide the design of derivatives with improved metabolic stability?

Answer:

  • Metabolite prediction : Use software like GLORYx to identify vulnerable sites (e.g., ester cleavage by carboxylesterases) .
  • Docking studies : Model interactions with cytochrome P450 3A4 (CYP3A4) to predict oxidation hotspots (e.g., dichlorophenyl ring) .
  • QSAR models : Train models on datasets of oxazolidinone derivatives to correlate logP, polar surface area, and hepatic clearance .

Replace the ethyl ester with a trifluoroethyl group to reduce hydrolysis rates while maintaining solubility .

Q. Q7: What in silico tools are recommended to analyze the compound’s potential off-target effects?

Answer:

  • SwissTargetPrediction : Predict off-target binding to kinases or ion channels based on structural similarity to known ligands .
  • PharmMapper : Screen against a reverse pharmacophore library to identify unintended targets (e.g., serotonin transporters) .
  • Molecular dynamics simulations : Simulate binding to hERG channels to assess cardiac toxicity risks .

Validate predictions with patch-clamp electrophysiology for ion channels .

Q. Q8: How should researchers design a stability study to determine the compound’s shelf-life under varying storage conditions?

Answer:

  • ICH guidelines : Conduct long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing over 6–12 months .
  • HPLC-UV monitoring : Measure potency loss and degradant formation at 254 nm (λ_max for the dichlorophenyl group) .
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol, trehalose) in lyophilized formulations to prevent hydrolysis .

Shelf-life is extrapolated using the Arrhenius equation, assuming Q₁₀ = 2–3 for thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.